molecular formula C4H5NS2 B14601245 (Thiiran-2-yl)methyl thiocyanate CAS No. 59288-34-5

(Thiiran-2-yl)methyl thiocyanate

Cat. No.: B14601245
CAS No.: 59288-34-5
M. Wt: 131.2 g/mol
InChI Key: QOUXGXGPFMNVTK-UHFFFAOYSA-N
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Description

(Thiiran-2-yl)methyl thiocyanate is an organic compound that features a thiirane ring attached to a methyl thiocyanate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Thiiran-2-yl)methyl thiocyanate typically involves the reaction of thiirane with methyl thiocyanate under controlled conditions. One common method includes the use of a base such as potassium carbonate to facilitate the reaction. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (Thiiran-2-yl)methyl thiocyanate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiocyanate group to a thiol group.

    Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted thiocyanates depending on the nucleophile used.

Scientific Research Applications

(Thiiran-2-yl)methyl thiocyanate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.

    Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (Thiiran-2-yl)methyl thiocyanate involves its ability to interact with various molecular targets. The thiirane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with proteins, enzymes, and other biomolecules, potentially altering their function and activity.

Comparison with Similar Compounds

    Thiazole: A heterocyclic compound containing both sulfur and nitrogen, thiazole has diverse biological activities.

    Thiophene: Another sulfur-containing heterocycle, thiophene is widely used in organic electronics and pharmaceuticals.

Uniqueness: (Thiiran-2-yl)methyl thiocyanate is unique due to the presence of both a thiirane ring and a thiocyanate group. This combination imparts distinct reactivity and potential for diverse applications in various fields.

Properties

CAS No.

59288-34-5

Molecular Formula

C4H5NS2

Molecular Weight

131.2 g/mol

IUPAC Name

thiiran-2-ylmethyl thiocyanate

InChI

InChI=1S/C4H5NS2/c5-3-6-1-4-2-7-4/h4H,1-2H2

InChI Key

QOUXGXGPFMNVTK-UHFFFAOYSA-N

Canonical SMILES

C1C(S1)CSC#N

Origin of Product

United States

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